molecular formula C14H27ClN2O3 B2752686 Tert-butyl N-[[4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate;hydrochloride CAS No. 2260932-09-8

Tert-butyl N-[[4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate;hydrochloride

Cat. No. B2752686
M. Wt: 306.83
InChI Key: QESXDDTXKLLGKU-UHFFFAOYSA-N
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Description

Tert-butyl N-[[4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate;hydrochloride is an organic compound that belongs to the carbamate family . It has a CAS Number of 2248271-12-5 and a molecular weight of 292.81 . The compound is also known as TBOC.


Synthesis Analysis

The synthesis pathway for this compound involves the protection of the amine group, followed by the formation of the oxabicyclo ring and subsequent deprotection of the amine group. The carbamate group is then introduced using tert-butyl chloroformate.


Molecular Structure Analysis

The InChI Code for this compound is 1S/C13H24N2O3.ClH/c1-11(2,3)18-10(16)15-8-13-6-4-12(14,5-7-13)9-17-13;/h4-9,14H2,1-3H3,(H,15,16);1H . This indicates the presence of a bicyclic structure with an amino group and a carbamate group.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound should be stored in a dark place and sealed in dry conditions at 2-8°C .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl N-[[4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3.ClH/c1-12(2,3)19-11(17)16-9-14-6-4-13(8-15,5-7-14)10-18-14;/h4-10,15H2,1-3H3,(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESXDDTXKLLGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CCC(CC1)(CO2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 137943603

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